rac Ibuprofen-d3
CAS No.: 121662-14-4
Cat. No.: VC20761137
Molecular Formula: C13H18O2
Molecular Weight: 209.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 121662-14-4 |
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Molecular Formula | C13H18O2 |
Molecular Weight | 209.3 g/mol |
IUPAC Name | 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3 |
Standard InChI Key | HEFNNWSXXWATRW-HPRDVNIFSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O |
SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Appearance | Assay:≥99% deuterated forms (d1-d3)A crystalline solid |
What is rac Ibuprofen-d3
Racemic Ibuprofen-d3 is a deuterated form of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). It contains deuterium atoms in place of hydrogen atoms in its molecular structure. Rac Ibuprofen-d3 is primarily used as an internal standard in analytical methods, especially in pharmacokinetic studies. The presence of deuterium allows it to be distinguished from non-deuterated ibuprofen during mass spectrometry analysis.
Mechanism of Action
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Target of Action Rac Ibuprofen-d3 primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .
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Mode of Action It inhibits COX enzymes, reducing the production of prostaglandins .
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Biochemical Pathways The primary biochemical pathway affected is the prostaglandin-endoperoxide synthase pathway.
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Result of Action This process reduces inflammation and alleviates pain.
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Action Environment Environmental factors, such as the presence of ibuprofen in water systems, can affect its efficacy and stability.
Biochemical Analysis
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Biochemical Properties Rac Ibuprofen-d3 interacts with enzymes, proteins, and other biomolecules. It inhibits COX enzymes, reducing prostaglandin production .
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Cellular Effects In immune cells like macrophages and neutrophils, it reduces the production of pro-inflammatory cytokines and modulates immune response. It also influences cell signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, suppressing inflammatory gene expression.
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Molecular Mechanism At the molecular level, Rac Ibuprofen-d3 inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. It may also interact with nuclear receptors and transcription factors, leading to changes in gene expression and cellular function.
Scientific Research Applications
Racemic Ibuprofen-d3 is used in various scientific research applications:
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Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quantifying ibuprofen and its metabolites.
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Biology: In studies of the metabolic pathways and pharmacokinetics of ibuprofen.
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Medicine: In clinical research to monitor drug levels in biological samples.
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Industry: In quality control and assurance processes for pharmaceutical products.
Comparison with Similar Compounds
Compound | Description |
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Dexibuprofen | A single enantiomer of ibuprofen with similar anti-inflammatory properties but greater potency. |
Naproxen | Another NSAID with similar anti-inflammatory and analgesic properties. |
Ketoprofen | An NSAID with similar uses but different pharmacokinetic properties. |
Uniqueness | Racemic Ibuprofen-d3 is unique due to the presence of deuterium atoms, making it useful as an internal standard in analytical methods for precise quantification and differentiation from non-deuterated ibuprofen. |
Pharmacokinetics
Pharmacokinetic parameters of intravenous ibuprofen at different doses :
Parameter | 400 mg (Mean (SD)) | 800 mg (Mean (SD)) |
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Number of Patients | 12 | 12 |
AUC (mcg·h/mL) | 109.3 (28.9) | 192.8 (35.7) |
Cmax (mcg/mL) | 39.2 (6.09) | 72.6 (9.61) |
KEL (1/h) | 0.32 (0.06) | 0.29 (0.04) |
T1/2 (h) | 2.22 (0.45) | 2.44 (0.31) |
AUC = Area-under-the-curve, Cmax = Peak plasma concentration, SD = Standard Deviation, KEL = First-order elimination rate constant, T1/2 = Elimination half-life.
Analytical Method
A high-performance liquid chromatographic method using tandem mass spectrometry is used for determining ibuprofen in human EDTA K2 plasma . The calibration range is 1 to 100 µg/mL, using Ibuprofen-d3 as the internal standard .
Molecular Information
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